1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
1-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide is a sulfonamide-containing heterocyclic compound featuring a pyridine core substituted with methyl-pyrazole groups. Its molecular architecture comprises two 1-methyl-1H-pyrazole moieties linked via a sulfonamide bridge to a pyridine ring.
The compound’s crystallographic refinement and structural validation likely employ SHELX programs, which are widely used for small-molecule and macromolecular structure determination. SHELXL, a high-precision refinement tool, enables detailed analysis of bond lengths, angles, and electron density maps, critical for confirming the stereochemistry and regioselectivity of such polycyclic systems .
Properties
IUPAC Name |
1-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-10-12(9-17-19)23(21,22)18-8-11-3-4-13(15-7-11)14-5-6-16-20(14)2/h3-7,9-10,18H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTHVJUMDFUCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to 3-methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) from . Key differences include:
Physicochemical and Pharmacological Implications
- Sulfonamide vs.
- Substituent Effects : The trifluoromethyl group in Compound 41 increases metabolic stability and membrane permeability, whereas methyl groups in the target compound may reduce steric hindrance for enzyme active-site binding.
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